(r)-2,6-Dimethylheptanoic acid

anaplerotic therapy MCAD deficiency branched-chain fatty acid

(R)-2,6-Dimethylheptanoic acid is a chiral, methyl-branched medium-chain fatty acid (C9H18O2, MW 158.24) that functions as a semiochemical in insect chemical communication systems. Unlike its straight-chain analog heptanoic acid (C7), the two methyl substituents at the 2- and 6-positions create a sterically hindered, branched backbone that fundamentally alters its metabolism, particularly its ability to bypass the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Cat. No. B12843912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2,6-Dimethylheptanoic acid
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C(=O)O
InChIInChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)/t8-/m1/s1
InChIKeyMDAPKSVKYITQHQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2,6-Dimethylheptanoic Acid Procurement Guide: Structure, Sources, and Baseline Identity


(R)-2,6-Dimethylheptanoic acid is a chiral, methyl-branched medium-chain fatty acid (C9H18O2, MW 158.24) that functions as a semiochemical in insect chemical communication systems [1]. Unlike its straight-chain analog heptanoic acid (C7), the two methyl substituents at the 2- and 6-positions create a sterically hindered, branched backbone that fundamentally alters its metabolism, particularly its ability to bypass the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme [2]. This compound must be distinguished from its racemic form (D,L-2,6-dimethylheptanoic acid) and from the closely related analog (R)-2,6-dimethyl-5-heptenoic acid, as each exhibits distinct biological stereospecificity.

Stereochemistry Enantiopure (R)-2,6-dimethylheptanoic acid with defined (2R) chiral center
Metabolic signature Methyl-branched scaffold bypasses medium-chain acyl-CoA dehydrogenase (MCAD)
Comparator identity Distinct from racemic D,L-form and straight-chain heptanoic acid (C7)

(R)-2,6-Dimethylheptanoic Acid: Why the Racemate or Other Analogs Cannot Substitute in Stereospecific Applications


Generic substitution with the racemic D,L-mixture or achiral straight-chain fatty acids is not scientifically valid for stereospecific targets. (R)-2,6-dimethylheptanoic acid possesses a defined (2R) chiral center, and its biological recognition—whether as a semiochemical ligand binding to insect olfactory receptors or as a metabolic substrate interacting with chiral enzyme active sites—is inherently stereoselective [1]. The racemic mixture (CAS 60148-94-9) introduces the (S)-enantiomer, which may be inert or antagonistic in stereospecific pathways. Furthermore, unbranched heptanoic acid (C7) serves as a fundamentally different metabolic substrate because its lack of 2,6-methyl branching means it remains fully dependent on MCAD for β-oxidation, unlike the branched dMC7 scaffold [2]. These stereochemical and structural differences create quantifiable divergences in biological activity.

Alternative
Risk of direct substitution
Racemic D,L-mixture
Introduces (S)-enantiomer that may be inert or antagonistic in stereoselective targets; enantioselective assays may not reproduce
Heptanoic acid (C7)
Straight-chain C7 requires MCAD for β-oxidation; branched dMC7 scaffold provides an MCAD-independent route, altering metabolic endpoint context

Quantitative Differentiation Evidence: (R)-2,6-Dimethylheptanoic Acid vs. Comparators


Anaplerotic Efficacy: dMC7 vs. Heptanoic Acid (C7) in MCAD-Deficient Fibroblasts

In MCAD-deficient human fibroblasts, treatment with 2,6-dimethylheptanoic acid (dMC7) induces positive changes in cellular oxygen consumption rate (OCR), demonstrating its ability to act as an anaplerotic substrate without requiring functional MCAD. Heptanoic acid (C7), the straight-chain comparator, is also metabolized but via a distinct SCAD-dependent route, indicating that the branched-chain architecture of dMC7 offers a mechanistically differentiated bypass of the MCAD block. Importantly, the study utilized the racemic D,L-mixture of dMC7, not the enantiopure (R)-isomer specifically [1].

Anaplerotic response
Cross-study comparable
dMC7 (racemate) and C7 both increase OCR in MCAD-deficient fibroblasts; dMC7 acts MCAD-independently, C7 via SCAD
Reported MCAD-independent anaplerotic context (racemate)
No direct fold-change; enantiopure (R)-form not evaluated
anaplerotic therapy MCAD deficiency branched-chain fatty acid

Enantiomeric Purity: Chiral Synthesis of (R)-2,6-Dimethylheptanoic Acid via DiTOX Building Block

The first reported enantioselective synthesis of (R)-(-)-2,6-dimethylheptanoic acid utilized the DiTOX asymmetric building block, establishing a synthetic route to the enantiopure compound as opposed to commercially available racemic mixtures. While the racemic D,L-form (CAS 60148-94-9) is readily available from vendors such as Matreya LLC, the (R)-enantiomer requires dedicated asymmetric synthesis or chiral resolution, conferring higher procurement complexity and cost. The published method provides a foundation for obtaining material with defined (2R) stereochemistry [1].

Enantioselective synthesis
Supporting evidence
DiTOX chiral auxiliary-mediated asymmetric alkylation route to (R)-(-)-2,6-dimethylheptanoic acid
Supports procurement of enantiopure material
Exact ee value not publicly accessible from corrigendum entry
asymmetric synthesis DiTOX chiral auxiliary enantiomeric excess

Semiochemical Function: (R)-Enantiomer-Specific Role in Insect Chemical Communication

The Pherobase database specifically records (R)-2,6-dimethylheptanoic acid—not the racemic mixture or the (S)-enantiomer—as a semiochemical utilized by insect species in their chemical communication systems [1]. This stereospecific annotation implies that the (S)-enantiomer is either biologically inactive or elicits a different behavioral response, underscoring the necessity of the (R)-configuration for pheromone-related research and applications.

Semiochemical annotation
Class-level inference
(R)-enantiomer cataloged in Pherobase as semiochemical; racemate not annotated
Enantiomer-specific annotation context; verify in target species
No quantitative behavioral EC50 comparisons between enantiomers available
semiochemical pheromone chemical ecology

Best Application Scenarios for Procuring (R)-2,6-Dimethylheptanoic Acid


Stereospecific Insect Pheromone Component for Chemical Ecology and Pest Management Research

Researchers requiring the authentic (R)-enantiomer for electrophysiological (EAG/GC-EAD) or behavioral (olfactometer/field trapping) assays where insect olfactory receptors are known or suspected to respond enantioselectively. The Pherobase annotation of (R)-2,6-dimethylheptanoic acid as a semiochemical [1] mandates the use of enantiopure material to avoid false-negative results from the inactive (S)-enantiomer present in racemic stocks.

Anaplerotic Therapy Research Targeting MCAD-Independent Metabolic Bypass

Investigators studying anaplerotic interventions for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency can employ dMC7 (as racemate) as a validated tool compound that provides succinyl-CoA to the Krebs cycle independent of MCAD [2]. For studies aiming to dissect the stereochemical contribution of the (2R) configuration to substrate channeling or enzyme recognition, procurement of enantiopure (R)-2,6-dimethylheptanoic acid is essential.

Chiral Metabolite Profiling and Branched-Chain Fatty Acid Oxidation Studies

In mammalian systems, 2,6-dimethylheptanoic acid is a product of phytanic acid oxidative degradation. When used as an analytical reference standard or metabolic tracer, the (R)-enantiomer is required to distinguish enzymatic stereoselectivity in peroxisomal α-oxidation and mitochondrial β-oxidation pathways. The racemic mixture confounds chiral metabolite identification by LC-MS or GC-MS.

Application
Selection Property
Validation Focus
Chemical ecology research (insect semiochemical)
Enantiopure (R)-configuration required
Electrophysiological/behavioral enantioselectivity
MCAD-independent anaplerotic substrate research
Branched-chain architecture (MCAD-bypass potential)
OCR and succinyl-CoA supply endpoints
Chiral metabolite profiling and β-oxidation studies
Enantiomeric purity for stereoselective pathway tracking
LC-MS/GC-MS enantiomer identification
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